Patent

US07361623B2

Procedure details

Catalysis was conducted in a 75 ml stainless steel autoclave equipped with an addition funnel, gas inlet valve and a magnetic stirrer bar. The addition funnel was charged with 0.0044 g (0.0108 mmol) of CrCl3(bis-(2-diethylphosphino-ethyl)-amine) dissolved in 20 ml of toluene and to the base of the autoclave was added 5 ml of 1.5M MAO solution in toluene. Over 20 minutes the base of the autoclave was heated to 100° C., after which time the reactor was charged with ethylene to a pressure of 40 bar and the addition funnel was opened such that the Cr complex solution was allowed to mix with the MAO solution. After 30 minutes at a constant ethylene pressure of 40 bar the reaction was stopped by cooling the autoclave to 0° C. and releasing excess ethylene. The gas released was collected and analysed by gas-chromatography (GC). The liquid contained in the autoclave was quenched with ethanol followed by 10% hydrochloric acid, and 1.000 ml of nonane was added as a GC internal standard. The reaction yielded 0.063 g polyethylene, 0.04 g butene, 8.67 g 1-hexene and 0.10 g other hexene isomers.

[Compound]

Name

stainless steel

Quantity

75 mL

Type

reactant

Reaction Step One

[Compound]

Name

CrCl3(bis-(2-diethylphosphino-ethyl)-amine)

Quantity

0.0044 g

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

C=C.[C:3]1(C)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[CH2:8]=[CH:3][CH2:4][CH3:5].[CH2:8]=[CH:3][CH2:4][CH2:5][CH2:6][CH3:7]

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

75 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

CrCl3(bis-(2-diethylphosphino-ethyl)-amine)

|

|

Quantity

|

0.0044 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Six

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with an addition funnel, gas inlet valve and a magnetic stirrer bar

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to mix with the MAO solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by cooling the autoclave to 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The gas released was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was quenched with ethanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added as a GC internal standard

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C[*:2])[*:1]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.063 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

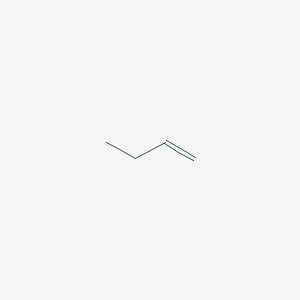

C=CCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.04 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.1 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |